molecular formula C23H19N3O5 B4854728 N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B4854728
M. Wt: 417.4 g/mol
InChI Key: ONWQJKNTFMWGPD-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the biomedical industry. MNBA is a derivative of benzamide and is known for its unique chemical structure, which gives it a wide range of potential applications.

Mechanism of Action

N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide exerts its pharmacological effects by binding to specific receptors in the body, including the G protein-coupled receptors (GPCRs) and the nuclear factor kappa B (NF-κB). N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been shown to modulate the activity of these receptors, leading to the activation of various signaling pathways that regulate cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is its unique chemical structure, which gives it a wide range of potential applications. N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is also highly soluble in organic solvents, which makes it easy to use in laboratory experiments. However, one of the limitations of N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. One potential application is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide also has potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Further studies are needed to evaluate the safety and efficacy of N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in preclinical and clinical trials, which will help to determine its potential as a therapeutic agent.

Scientific Research Applications

N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in the biomedical industry. It has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-[(Z)-3-(2-methoxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-31-21-13-6-5-12-19(21)24-23(28)20(25-22(27)17-9-3-2-4-10-17)15-16-8-7-11-18(14-16)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWQJKNTFMWGPD-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-3-(2-methoxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 2
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 3
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 4
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 5
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 6
N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

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